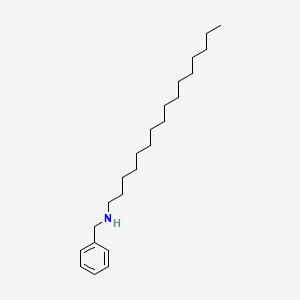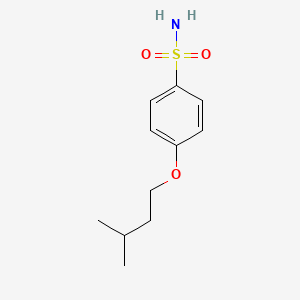
2-(3-chlorophenyl)pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Chlorophenyl)pyrrole is a heterocyclic organic compound that features a pyrrole ring substituted with a 3-chlorophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-chlorophenyl)pyrrole typically involves the reaction of 3-chlorobenzaldehyde with pyrrole in the presence of an acid catalyst. One common method is the Paal-Knorr synthesis, where the aldehyde and pyrrole undergo cyclization to form the desired product. The reaction conditions often include heating the mixture under reflux with an acid catalyst such as p-toluenesulfonic acid.
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for better control over reaction conditions and yields, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(3-Chlorophenyl)pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-2,5-diones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or chlorinating agents such as sulfuryl chloride (SO2Cl2) are employed.
Major Products:
Oxidation: Pyrrole-2,5-diones
Reduction: Amino derivatives
Substitution: Halogenated pyrrole derivatives
Wissenschaftliche Forschungsanwendungen
2-(3-Chlorophenyl)pyrrole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of specialty chemicals and materials with specific electronic properties.
Wirkmechanismus
The mechanism of action of 2-(3-chlorophenyl)pyrrole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.
Vergleich Mit ähnlichen Verbindungen
Pyrrole: The parent compound, which lacks the 3-chlorophenyl substitution.
2-Phenylpyrrole: Similar structure but with a phenyl group instead of a 3-chlorophenyl group.
3-Chloropyridine: Contains a pyridine ring with a 3-chlorophenyl group.
Uniqueness: 2-(3-Chlorophenyl)pyrrole is unique due to the presence of both the pyrrole ring and the 3-chlorophenyl group, which confer distinct electronic and steric properties. This combination allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.
Eigenschaften
CAS-Nummer |
115464-89-6 |
|---|---|
Molekularformel |
C10H8ClN |
Molekulargewicht |
177.63 g/mol |
IUPAC-Name |
2-(3-chlorophenyl)-1H-pyrrole |
InChI |
InChI=1S/C10H8ClN/c11-9-4-1-3-8(7-9)10-5-2-6-12-10/h1-7,12H |
InChI-Schlüssel |
HOXQAKYIVLKWTB-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)C2=CC=CN2 |
Kanonische SMILES |
C1=CC(=CC(=C1)Cl)C2=CC=CN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)pyrazol-3-yl]propanoic Acid](/img/structure/B3045804.png)


![4,6-Dichloro-1-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B3045809.png)

